molecular formula C12H18N2O3 B1344074 Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate CAS No. 660406-89-3

Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B1344074
CAS No.: 660406-89-3
M. Wt: 238.28 g/mol
InChI Key: PCLWTBWRXMOPOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a cyanoacetyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with cyanoacetic acid or its derivatives. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.

    Substitution: Amines, alcohols; basic or acidic conditions; solvents like ethanol or acetonitrile; room temperature to reflux conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced derivatives with the cyano group converted to amine or other functional groups.

    Substitution: Substituted derivatives with the cyano group replaced by nucleophiles.

Scientific Research Applications

Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    Tert-butyl 3-(2-oxoacetyl)pyrrolidine-1-carboxylate: Similar structure but with an oxo group instead of a cyano group.

    Tert-butyl 3-(2-hydroxyacetyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a cyano group.

    Tert-butyl 3-(2-aminoacetyl)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

Uniqueness: Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyanoacetyl group, which imparts distinct reactivity and potential biological activity. The cyano group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis and a valuable candidate for drug discovery research.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-5-9(8-14)10(15)4-6-13/h9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLWTBWRXMOPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624060
Record name tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660406-89-3
Record name tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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